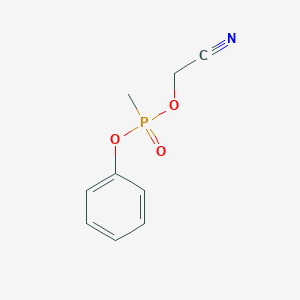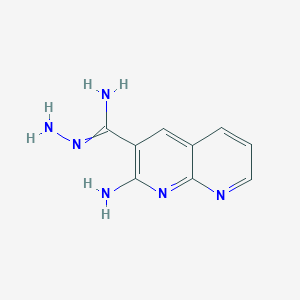
Cyanomethyl phenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanomethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl phenyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of phenyl methylphosphonate with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the phosphonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphonate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Cyanomethyl phenyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antiviral or antibacterial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyanomethyl phenyl methylphosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Phenyl methylphosphonate: Lacks the cyanomethyl group but shares similar reactivity.
Cyanomethyl methylphosphonate: Lacks the phenyl group but retains the cyanomethyl and phosphonate functionalities.
Phenyl phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Uniqueness: Cyanomethyl phenyl methylphosphonate is unique due to the presence of both cyanomethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58264-00-9 |
|---|---|
Molecular Formula |
C9H10NO3P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
2-[methyl(phenoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C9H10NO3P/c1-14(11,12-8-7-10)13-9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChI Key |
GLWBNUFCRKJUNY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC#N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)



![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

